molecular formula C7H4Cl2N2S B178785 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine CAS No. 147006-04-0

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine

Cat. No. B178785
M. Wt: 219.09 g/mol
InChI Key: SEMYRGBWYGGIPZ-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines are a class of compounds that have garnered significant interest due to their pharmacological importance. They are known to possess a wide range of biological activities, including antitumor properties, and are used as intermediates in the synthesis of various small molecule drugs .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines has been approached through various methods. A green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones involves a catalytic four-component reaction that is characterized by step economy and easy purification . Another method includes the synthesis of 6-substituted thieno[2,3-d]pyrimidines from allylalcohols and 4-iodobenzoate, followed by cyclization and coupling with diethyl-L-glutamate . Additionally, AlCl3-induced arylation has been used as a direct and single-step method for synthesizing 4-substituted thieno[2,3-d]pyrimidines .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been established through various spectroscopic techniques, including FT-IR, FT-Raman, multinuclear NMR, and single crystal X-ray diffraction . Quantum chemical calculations and non-covalent interaction analyses have also been employed to understand the intramolecular interactions within these compounds .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines undergo various chemical reactions, including nucleophilic substitution reactions to introduce different substituents into the thienopyrimidine ring . These reactions are crucial for modifying the structure of thieno[2,3-d]pyrimidines to enhance their biological activity or to create new compounds with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines are influenced by their molecular structure and the substituents attached to the thienopyrimidine ring. The presence of halogen atoms, such as chlorine, has been found to be essential for the antiproliferative activity of these compounds against cancer cell lines . The planarity of the molecule, as well as the presence of trifluoromethyl groups, can also affect the biological activity and the overall stability of the compounds .

Future Directions

Thienopyrimidines, including 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, have been widely studied due to their structural relationship with purine bases and their easy synthetic access . They have shown a large range of biological activities, such as anticancer, antioxidant, and central nervous system protection . Some of them are still in clinical trials , indicating ongoing research and potential future developments in this field.

properties

IUPAC Name

4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-5-10-6(9)4-1-2-12-7(4)11-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMYRGBWYGGIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine

Synthesis routes and methods

Procedure details

1. 17.3 g of 2-aminothiophene-3-carbonitrile are dissolved in 150 ml of dioxan. 13.3 g of chloroacetonitrile are added thereto, the mixture is cooled to 2° C., hydrogen chloride is introduced for 7 h. and the mixture is subsequently stirred at room temperature for 15 h. The reaction mixture is evaporated in a vacuum. The residue is suspended in 500 ml of water and the crystals am filtered off. There are obtained 26.2 g of crude 4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine. Pure product of m.p. 66°-68° C. is obtained after recrystallization from hexane.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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